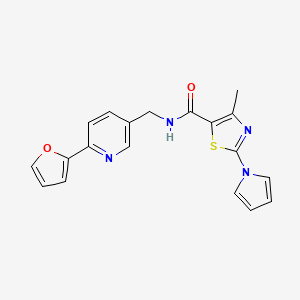![molecular formula C29H34N2O4 B2752684 1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-71-5](/img/structure/B2752684.png)
1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The presence of the morpholinopropyl group suggests that the compound may have some biological activity, as morpholine rings are often found in pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring and the addition of the various substituents. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group would add bulk to the molecule, potentially affecting its interactions with other molecules or proteins.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, the presence of the pyrrole ring suggests that it might participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholinopropyl group might make it more soluble in water compared to other similar compounds.Applications De Recherche Scientifique
Synthesis and Derivative Formation
- The compound is involved in the synthesis of 2-pyrone derivatives, showcasing its utility in forming heterocyclic compounds (Nejadshafiee et al., 2013).
- It participates in reactions forming enamines and pyrroles, indicating its role in producing diverse chemical structures (Dureen et al., 2010).
Sensor Applications
- The compound shows potential in sensor applications due to its ability to form stable complexes with metal cations, particularly potassium, suggesting its use as an ionophore (Cordaro et al., 2011).
Photoluminescent Properties
- It has applications in the development of photoluminescent conjugated polymers, useful in electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
- The compound contributes to the synthesis of highly luminescent polymers, exhibiting potential for applications in optical and electrochemical fields (Zhang & Tieke, 2008).
Polymer Synthesis
- It is used in the polymerization of various dianion salts, leading to the formation of new polymers with distinct structural characteristics and physical properties (Mallakpour et al., 1998).
Corrosion Inhibition
- Derivatives of the compound have been studied as corrosion inhibitors for carbon steel in acidic environments, demonstrating its practical application in industrial settings (Zarrouk et al., 2015).
Molecular Structure Studies
- The compound's molecular structure has been analyzed for its potential in creating three-dimensional networks through hydrogen bonding and π–π interactions, indicating its significance in crystallography (Li et al., 2009).
Polymer Solar Cells
- It is instrumental in the development of donor–acceptor conjugated polymers for polymer solar cells, enhancing light absorption and energy conversion efficiency (Kang et al., 2013).
Safety And Hazards
Without specific information, it’s hard to say what the safety and hazards of this compound might be. However, like all chemicals, it should be handled with care to avoid exposure.
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-19-6-11-23-22(18-19)26(32)24-25(20-7-9-21(10-8-20)29(2,3)4)31(28(33)27(24)35-23)13-5-12-30-14-16-34-17-15-30/h6-11,18,25H,5,12-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRASWAYDBYZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

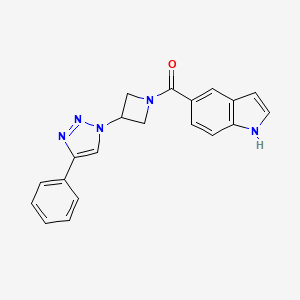
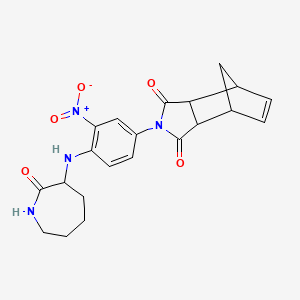
![N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2752605.png)
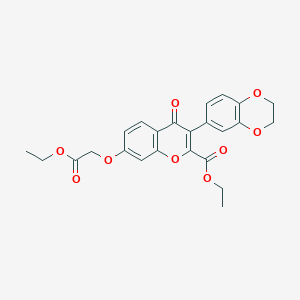
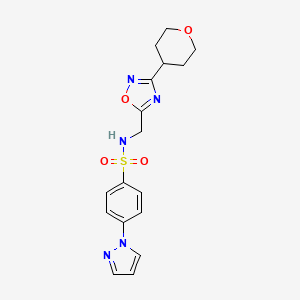
![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752612.png)
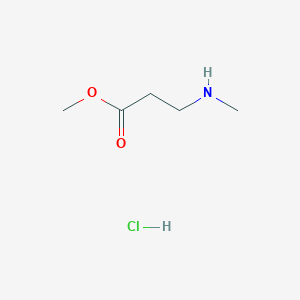
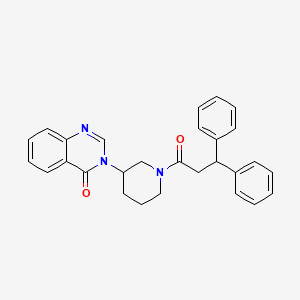
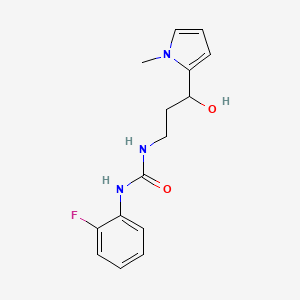
![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)
![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)
![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)
![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)
